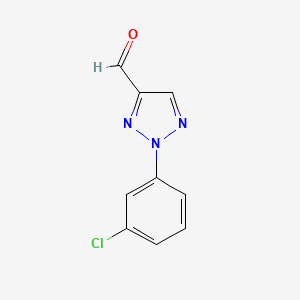

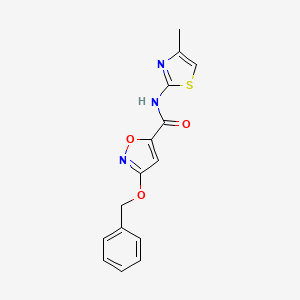

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a chlorophenyl group and a carbaldehyde group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorophenyl group and the electron-donating aldehyde group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar aldehyde group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Application in Spasmolytic Drug Development

Scientific Field

Pharmacology

Summary of Application

This compound has been investigated for its potential use in the development of spasmolytic drugs, which are designed to relieve spasms of smooth muscle.

Methods of Application

The compound is synthesized and then subjected to various pharmacological tests, including molecular docking and in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity assessments.

Results and Outcomes

The studies have shown promising results, indicating that the compound could lead to the development of new antispasmodic medications .

Application in Anti-Inflammatory Drug Synthesis

Summary of Application

The triazole derivative is explored for its anti-inflammatory properties, potentially leading to the synthesis of new anti-inflammatory drugs.

Methods of Application

The compound’s structure is modified to enhance its interaction with inflammatory mediators, and its effects are measured using various biochemical assays.

Results and Outcomes

Research has indicated that modifications of the compound can result in potent anti-inflammatory effects, which are quantified through the inhibition of key inflammatory mediators .

These additional applications highlight the versatility of “2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” in scientific research and its potential to contribute to various fields of study. For the most current and detailed information, consulting the latest scientific literature is recommended.

Application in Anticonvulsant and Analgesic Drug Research

Scientific Field

Neuropharmacology

Summary of Application

This compound has been studied for its potential use in the development of drugs with anticonvulsant and analgesic properties, which are crucial for treating conditions like epilepsy and neuropathic pain.

Methods of Application

The compound is synthesized and tested in various acute models of epilepsy, such as maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests, as well as in models of tonic pain like the formalin test.

Results and Outcomes

The research has yielded promising results, with some derivatives showing more beneficial ED50 and protective index values than reference drugs like valproic acid. Additionally, the compounds have been evaluated for neurotoxic and hepatotoxic properties, showing no significant cytotoxic effects .

Application in Anti-Inflammatory Research

Scientific Field

Immunopharmacology

Summary of Application

The triazole derivative is being researched for its anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications.

Methods of Application

The compound’s anti-inflammatory potential is assessed through its inhibitory response against the expression and activities of vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.

Results and Outcomes

Studies have revealed that a large number of pyrimidines, which can be synthesized from triazole derivatives, exhibit potent anti-inflammatory effects. The structure–activity relationships (SARs) of these compounds are discussed in detail to guide the synthesis of novel analogs with enhanced activities and minimal toxicity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-2-1-3-9(4-7)13-11-5-8(6-14)12-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSSXGKTDMPCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)

![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)

![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947455.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)

![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)